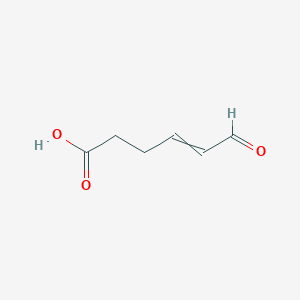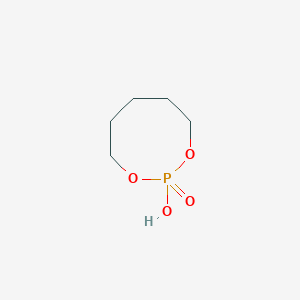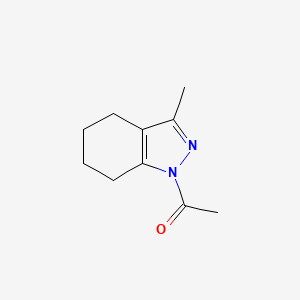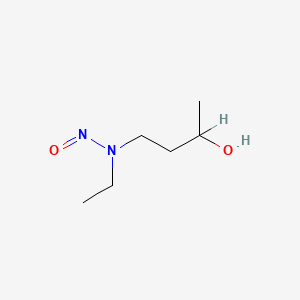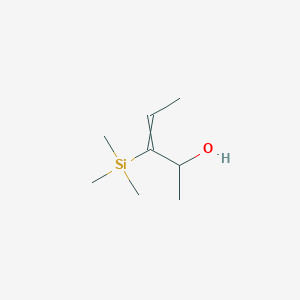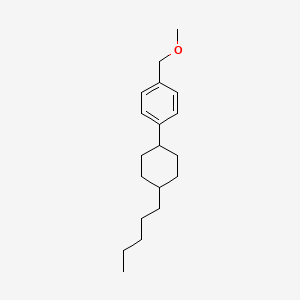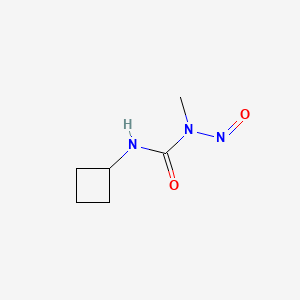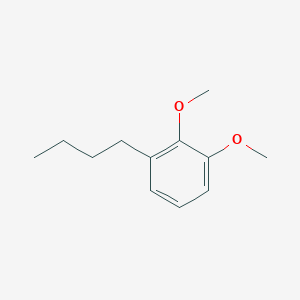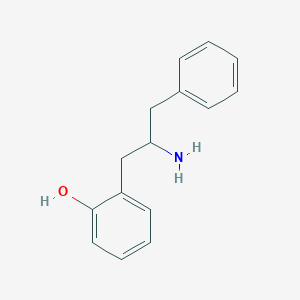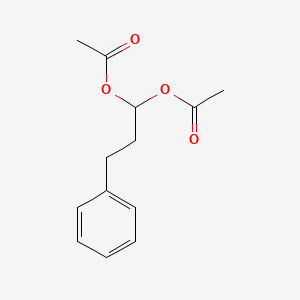![molecular formula C13H9BrF3N B14418104 2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline CAS No. 85600-16-4](/img/structure/B14418104.png)
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The scalability of this method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted anilines, while oxidation and reduction reactions can produce different oxidation states of the aromatic ring or nitrogen atom.
Applications De Recherche Scientifique
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aromatic amines and their derivatives.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The bromine atom can also participate in halogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of bromine.
4-Bromo-2-(trifluoromethyl)aniline: Differing in the position of the bromine and trifluoromethyl groups.
3-(Trifluoromethyl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
85600-16-4 |
|---|---|
Formule moléculaire |
C13H9BrF3N |
Poids moléculaire |
316.12 g/mol |
Nom IUPAC |
2-bromo-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9BrF3N/c14-11-6-1-2-7-12(11)18-10-5-3-4-9(8-10)13(15,16)17/h1-8,18H |
Clé InChI |
UJBIBLAIZTVPPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
